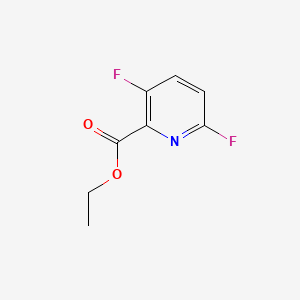

Ethyl 3,6-difluoropyridine-2-carboxylate

Description

Ethyl 3,6-difluoropyridine-2-carboxylate is a fluorinated pyridine derivative featuring a carboxylate ester functional group at position 2 and fluorine substituents at positions 3 and 4. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence reactivity. Pyridine carboxylates are widely used as intermediates in synthesizing pharmaceuticals, herbicides, and ligands for metal catalysis. The ethyl ester group improves solubility in organic solvents, facilitating synthetic manipulations .

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

ethyl 3,6-difluoropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 |

InChI Key |

IRAHBUKEVIUXQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including ethyl 3,6-difluoropyridine-2-carboxylate, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Similarly, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for fluorinated pyridines typically involve large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-difluoropyridine-2-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: Due to the electron-withdrawing effects of the fluorine atoms, nucleophilic substitution reactions are common.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, although specific conditions and reagents for this compound are less documented.

Cyclization: Formation of cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

Potassium Fluoride (KF): Used in nucleophilic substitution reactions.

Sodium Hydroxide (NaOH): Used in deamination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .

Scientific Research Applications

Ethyl 3,6-difluoropyridine-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3,6-difluoropyridine-2-carboxylate involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing effects of fluorine can influence the compound’s binding affinity and reactivity with biological molecules. Specific molecular targets and pathways are less documented but may involve interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 3,6-difluoropyridine-2-carboxylate, we compare it with structurally analogous pyridine carboxylates, focusing on substituent effects, physicochemical properties, and synthetic utility.

Table 1: Structural and Functional Comparison of Pyridine Carboxylates

Key Findings:

Substituent Effects :

- Halogen Type : Replacing chlorine with fluorine (e.g., 3,6-dichloro vs. 3,6-difluoro) reduces molecular weight and lipophilicity, enhancing solubility in polar solvents. Fluorine’s electronegativity also increases resistance to oxidative degradation compared to chlorine .

- Positional Isomerism : Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate (CAS 261762-99-6) demonstrates how altering halogen positions impacts reactivity. The 2-fluoro group adjacent to the ester may sterically hinder nucleophilic attacks, whereas 3,6-difluoro substitution in the target compound allows symmetrical electronic effects .

Functional Group Variations :

- Ester vs. Acid : this compound’s ester group offers synthetic versatility (e.g., hydrolysis to carboxylic acid for further derivatization). In contrast, 3,6-dichloropyridine-2-carboxylic acid (T3D4488) is directly utilized in herbicidal formulations due to its acidic proton .

Synthetic Challenges: Fluorination at positions 3 and 6 requires precise control to avoid side reactions, as seen in the low yield (21%) of a related pyrrole-carboxylate synthesis (Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate) . Impurity profiles (e.g., diethyl pyridinedicarboxylate derivatives in ) highlight the need for rigorous purification in multi-halogenated systems .

Biological Activity

Ethyl 3,6-difluoropyridine-2-carboxylate is a synthetic organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of fluorine substituents on the pyridine ring, which significantly influence its reactivity and interaction with biological systems.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to alterations in metabolic pathways, affecting drug metabolism and efficacy.

- Cellular Effects : The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various cell types, indicating a broad range of potential applications in pharmacology.

The biochemical properties of this compound include:

- Stability and Degradation : The stability of this compound in laboratory settings affects its long-term biological activity. Factors such as dosage and environmental conditions can influence its degradation rate and subsequent effects on cellular functions.

- Dosage Effects : In animal models, varying dosages of this compound lead to different physiological responses. Low doses may show minimal effects, while higher doses can result in significant biochemical changes.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Cytochrome P450 Interaction : As mentioned earlier, it interacts with cytochrome P450 enzymes, which play a vital role in its metabolism. This interaction can lead to the formation of metabolites that may have distinct biological activities compared to the parent compound.

- Transport Mechanisms : The compound's distribution within cells is facilitated by various transporters and binding proteins that help it cross cellular membranes efficiently.

Study on Antiparasitic Activity

A study examined the antiparasitic activity of various fluorinated compounds, including derivatives of pyridine. This compound was tested for its efficacy against Plasmodium falciparum, the causative agent of malaria. Results indicated that certain modifications to the pyridine structure could enhance activity against drug-resistant strains .

Table: Biological Activity Summary

| Compound | Target Pathway | EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cytochrome P450 | Variable | Influences drug metabolism |

| Methyl 2,6-difluoropyridine-3-carboxylate | Antiparasitic Activity | 0.23 | Effective against P. falciparum |

| Dihydroquinazolinone analogs | Antiparasitic Activity | 0.010 | Enhanced potency with specific modifications |

Research on Structural Modifications

Further research into structural modifications of pyridine derivatives revealed that introducing additional functional groups could significantly alter their biological activity. For instance, adding methoxy or trifluoromethyl groups enhanced antiparasitic activity while maintaining metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.